molecular formula C14H13ClN2O4S B11172486 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B11172486
M. Wt: 340.8 g/mol
InChI Key: LUPLVWHJUHWLAK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes . The compound has a molecular formula of C16H17ClN2O4S and a molecular weight of 368.84 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Intermediate in the synthesis of glyburide, a drug used to manage type 2 diabetes.

    Industry: Utilized in the production of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzamide ring, which contribute to its reactivity and utility in pharmaceutical synthesis. Its role as an intermediate in the production of glyburide further highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C14H13ClN2O4S/c1-21-13-7-2-9(15)8-12(13)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)

InChI Key

LUPLVWHJUHWLAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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